Bicyclo[3.3.1]nonane-3-carbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
922497-06-1 |
|---|---|
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
bicyclo[3.3.1]nonane-3-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6H2 |
InChI Key |
WODLJWRTFMXVCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)CC(C2)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 3.3.1 Nonane 3 Carbonyl Chloride and Its Precursors
General Strategies for Bicyclo[3.3.1]nonane Scaffold Construction
The bicyclo[3.3.1]nonane framework is a common structural motif in over 1000 natural products, including alkaloids, terpenes, and polyketides. nih.gov Its synthesis represents a significant challenge in organic chemistry, and various methods have been developed to construct this complex, three-dimensional architecture. rsc.orgresearchgate.net These strategies can be broadly categorized into intramolecular carbon-carbon bond formations, cyclization reactions, and ring rearrangement strategies. rsc.org
Intramolecular C-C bond formation is a cornerstone for creating the bicyclo[3.3.1]nonane skeleton. These methods involve cyclizing a single, appropriately functionalized acyclic or monocyclic precursor.
Aldol (B89426) Condensation: Base-promoted tandem Michael addition-intramolecular aldolizations are widely used. rsc.org For instance, the reaction of dimethyl-1,3-acetonedicarboxylate with enals can produce bicyclo[3.3.1]nonenols in high yields. rsc.org Similarly, acid-catalyzed tandem Michael addition-intramolecular aldol-type condensations of diketones with α,β-unsaturated aldehydes or ketones are effective. rsc.org
Intramolecular Alkylation: A formal total synthesis of dl-clovene, which features a bicyclo[3.3.1]nonane core, was achieved using an efficient intramolecular alkylation of a trisubstituted cyclohexenone, yielding the bicyclic product in 80% isolated yield. researchgate.netacs.org This approach is a fundamental process for forming the carbon framework. researchgate.net
Radical Cyclization: Free radical intramolecular C-C bond formation has been successfully used to synthesize conformationally constrained carbocyclic nucleoside analogues containing a bicyclic system. diva-portal.org This methodology relies on the 5-exo and 6-exo cyclizations of hexenyl and heptenyl radicals. diva-portal.org
Cation Capture: Intramolecular carbocation capture is another distinct strategy. This approach has been applied in the stereocontrolled synthesis of bicyclo[3.3.1]nonenols and the formation of enantiomerically pure compounds like (−)-adaline. rsc.org
| Intramolecular C-C Formation Approach | Key Reactants/Conditions | Outcome | Reference |
|---|---|---|---|
| Tandem Michael/Aldol Condensation | Dimethyl-1,3-acetonedicarboxylate, enals, piperidine (B6355638) | High yields of bicyclo[3.3.1]nonenols | rsc.org |
| Intramolecular Alkylation | Trisubstituted cyclohexenone | 5-(2-ethylallyl)-1-methylbicyclo[3.3.1]non-2-en-4-one (80% yield) | researchgate.netacs.org |
| Intramolecular Cation Capture | Anionic intermediate treated with NOPF6 in DME | Enantiomerically pure (−)-adaline containing the bicyclic core | rsc.org |
| Radical Cyclization | Imines from allylamine (B125299) and α-phenylselenenyl ketones | Cyclic imines via 5-exo radical cyclization | diva-portal.org |
Direct cyclization reactions that form both rings in a concerted or sequential manner are powerful tools for accessing bridged bicyclic systems.
Effenberger-type Cyclization: This method involves the reaction of a 1-methoxy-1-cyclohexene with malonyl dichloride to efficiently produce the bicyclo[3.3.1]nonane ring system. rsc.org It has been adapted for synthesizing various bicyclic cores, including the bicyclo[3.3.1]nonane-2,4,9-trione system from a TMS enol ether. rsc.orgichem.md
[5+2] Cycloaddition: A type II [5+2] cycloaddition reaction has been developed to construct highly functionalized bridged bicyclo[m.n.1] systems. This reaction proceeds through the formation of an oxidopyrylium ylide, which undergoes cycloaddition with various double bonds to generate the bicyclic framework. researchgate.net
Cut-and-Sew Reactions: Transition-metal-catalyzed "cut-and-sew" reactions of cyclobutanones provide access to aliphatic ring systems. β-branched cyclobutanones can undergo (4+2) cut-and-sew reactions to generate bridged bicycles, such as benzo-fused [3.2.1] bridged rings. nih.gov
| Cyclization Reaction Type | Key Reactants/Conditions | Product Type | Reference |
|---|---|---|---|
| Effenberger Cyclization | 1-Methoxy-1-cyclohexene, malonyl dichloride | Bicyclo[3.3.1]nonane-2,4-dione core | rsc.org |
| Type II [5+2] Cycloaddition | Base-promoted elimination to form an oxidopyrylium ylide | Highly functionalized bridged bicyclo[m.n.1] systems | researchgate.net |
| (4+2) Cut-and-Sew Reaction | β-branched cyclobutanones, Rh-catalyst | Bridged bicyclic systems | nih.gov |
Rearrangement strategies, where an existing ring system is chemically altered, offer alternative pathways to the bicyclo[3.3.1]nonane scaffold.
Ring Opening: A notable example involves the Mn(acac)3-catalyzed reaction between bicyclic cyclopropanols and vinyl azides. This process leads to the formation of 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives through a radical pathway involving the ring opening of the cyclopropanol. rsc.org
Ring Expansion: While less common for direct synthesis of the parent scaffold, ring expansion can be used to modify existing bicyclic systems. For instance, oxidative ring expansion has been utilized in the total synthesis of complex natural products containing the bicyclo[3.3.1]nonane core. researchgate.net
Specific Precursor Synthesis Relevant to Bicyclo[3.3.1]nonane-3-carbonyl chloride
The direct precursor to this compound is its corresponding carboxylic acid. The synthesis of this acid and related derivatives is a critical step.
The synthesis of bicyclo[3.3.1]nonane-3-carboxylic acid is a key step toward the target acid chloride. One documented route involves the Beckmann rearrangement of 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids. core.ac.uk This precursor is prepared from the corresponding keto acid. The presence of the carboxylic group at the C-3 position influences the course of the rearrangement, allowing for the selective formation of lactams. core.ac.uk The synthesis of enantiomerically pure bicyclic α,β-unsaturated carboxylic acids from (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione has also been accomplished, demonstrating methods to obtain chiral carboxylic acid derivatives. mdpi.com
The final conversion of the bicyclo[3.3.1]nonane-3-carboxylic acid to the target compound, this compound, is typically achieved through standard methods, such as reaction with thionyl chloride (SOCl₂) or oxalyl chloride.
| Precursor | Reaction | Product | Reference |
|---|---|---|---|
| 9-Ketobicyclo[3.3.1]nonane-3-carboxylic acid | Oximation with hydroxylamine (B1172632) hydrochloride | 9-Oximinobicyclo[3.3.1]nonane-3-carboxylic acid | core.ac.uk |
| (+)-(1S,5S)-Bicyclo[3.3.1]nonane-2,6-dione | Multi-step synthesis | Enantiomerically pure bicyclic α,β-unsaturated acids | mdpi.com |
| Bicyclo[3.3.1]nonane-3-carboxylic acid | Treatment with thionyl chloride | This compound | Standard Organic Synthesis |
Introducing functionality at the C-3 position is essential for synthesizing the target precursor. The bicyclo[3.3.1]nonane ring system can exist in various conformations, which influences the reactivity of its positions. rsc.org Intramolecular reactions involving positions C(2), C(6), and C(7) have been studied, highlighting the conformational effects on reactivity. rsc.org For example, an intramolecular aldol condensation between a C(2) aldehyde and C(7) can lead to the formation of a protoadamantane (B92536) structure. rsc.org While direct electrophilic or nucleophilic substitution at C-3 on the unsubstituted hydrocarbon is challenging, functionalization is typically incorporated during the scaffold's construction. For example, cyclization of methyl 3-acetylcyclohexanecarboxylates leads to bicyclo[3.3.1]nonane-2,4-diones, where the C-3 position is part of the initial cyclohexane (B81311) ring precursor that already contains a carboxylic acid derivative. jst.go.jp
Conversion of Carboxylic Acids to Acyl Chlorides
The transformation of a carboxylic acid to an acyl chloride is a fundamental step in organic synthesis, converting the hydroxyl group into a much better leaving group and thus activating the carbonyl group for subsequent nucleophilic acyl substitution reactions. chemistrysteps.com this compound is synthesized from its corresponding precursor, bicyclo[3.3.1]nonane-3-carboxylic acid, using standard halogenating agents. The most common and effective reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). masterorganicchemistry.comwikipedia.org
With thionyl chloride, the carboxylic acid reacts to form the acyl chloride with the convenient evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which simplifies the purification of the final product. chemguide.co.ukblogspot.com The reaction mechanism begins with the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. youtube.comlibretexts.org This is followed by a series of steps resulting in a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the final acyl chloride. masterorganicchemistry.comlibretexts.org
Oxalyl chloride is another highly effective reagent that also produces volatile byproducts (CO₂, CO, and HCl), facilitating an easy workup. wikipedia.orglibretexts.org This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). youtube.com The DMF catalyst first reacts with oxalyl chloride to form a highly electrophilic Vilsmeier intermediate. blogspot.comyoutube.com The carboxylic acid then attacks this intermediate, leading to the formation of the acyl chloride and regeneration of the catalyst, alongside the release of gaseous byproducts. blogspot.comyoutube.com
| Reagent | Formula | Typical Byproducts | Key Advantages |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify purification. chemguide.co.uk |
| Oxalyl Chloride | (COCl)₂ | CO₂, CO, HCl | Milder and more selective reagent; gaseous byproducts. wikipedia.org |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Effective but produces a liquid byproduct (POCl₃). blogspot.com |
Stereoselective and Enantioselective Synthesis of Bicyclo[3.3.1]nonane Derivatives
The bicyclo[3.3.1]nonane framework is a rigid three-dimensional structure that is a core component of many biologically active natural products. researchgate.netucl.ac.uk The synthesis of specific stereoisomers (enantiomers or diastereomers) is crucial, as the biological activity of these complex molecules is highly dependent on their precise 3D arrangement. Consequently, significant research has been dedicated to developing stereoselective and enantioselective methods to construct this bicyclic system. researchgate.netresearchgate.net These methods often involve strategies such as organocatalytic desymmetrization, tandem Michael additions, and intramolecular aldol reactions to create the chiral bicyclic core with high stereocontrol. semanticscholar.orgrsc.org
Chiral Auxiliaries and Catalytic Asymmetric Approaches
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of bicyclo[3.3.1]nonane derivatives, allowing access to enantiomerically enriched products from prochiral starting materials. semanticscholar.org One notable approach involves the use of chiral phosphoric acids as catalysts. These catalysts can promote desymmetrizing Michael cyclizations of 1,3-diones tethered to electron-deficient alkenes, yielding bridged bicyclic products with high enantioselectivities. semanticscholar.org
Organocatalysis, in general, has emerged as a key technology for building complex chiral molecules containing the bicyclo[3.3.1]nonane unit. researchgate.net For instance, a switchable organocatalytic enantioselective carbosulfenylation/sulfenolactonization of cyclohexa-1,4-dienes has been developed, which can be tuned to produce chiral bicyclo[3.3.1]nonanes with excellent enantioselectivity (up to 97% ee). nih.gov
Chiral auxiliaries, which are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction, have also been employed. skemman.is Another innovative strategy is the use of chiral ionic liquids (CILs) as catalysts. A CIL derived from a chiral bicyclo[3.3.1]nonane precursor has been successfully used to catalyze asymmetric Michael addition reactions, inducing enantioselectivity in the product. lmaleidykla.lt
| Catalyst/Method | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| Chiral Phosphoric Acid | Desymmetrizing Michael Cyclization | Provides access to bridged bicyclic products in high enantioselectivities. | semanticscholar.org |
| Organocatalyst | Carbosulfenylation of Dienes | Switchable synthesis allows for chemodivergent access to different chiral bridged bicycles. | nih.gov |
| Chiral Ionic Liquid (CIL) | Asymmetric Michael Addition | The CIL acts as a recyclable chiral catalyst to induce asymmetry. | lmaleidykla.lt |
| Palladium with Chiral Phosphine Ligands | Asymmetric Allylic Alkylation | Chiral phosphines with a 9-phosphabicyclo[3.3.1]nonane skeleton are effective ligands. | clockss.org |
Dynamic Kinetic Resolution in Bicyclo[3.3.1]nonane Synthesis
Dynamic kinetic resolution (DKR) is a highly efficient strategy that combines classical kinetic resolution with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of an entire racemic mixture into a single, enantiomerically pure product, far exceeding the 50% maximum yield of traditional kinetic resolution. This powerful technique has been successfully applied to the synthesis of chiral bicyclo[3.3.1]nonane precursors.
A prominent example is the large-scale DKR of racemic bicyclo[3.3.1]nonane-2,6-dione using biocatalysis. By employing Baker's yeast (Saccharomyces cerevisiae), it is possible to achieve a stereoselective reduction. vu.ltnih.gov In this process, the yeast enzymes selectively reduce one enantiomer of the diketone while the unreacted enantiomer undergoes racemization, leading to a high yield of the desired enantiomerically pure hydroxyketone. vu.ltnih.gov Lipases are another class of enzymes used for this purpose; for instance, lipase (B570770) from Candida rugosa has been used in the kinetic resolution of a bicyclo[3.3.1]nonane diol. researchgate.net DKR has also been utilized in the synthesis of related heterocyclic systems, such as the anti-selective asymmetric hydrogenation of α-amino-β-ketoesters to produce precursors for 9-phosphabicyclo[3.3.1]nonanes. nih.gov
Green Chemistry Considerations in Bicyclo[3.3.1]nonane Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org In the context of synthesizing complex molecules like bicyclo[3.3.1]nonane derivatives, these principles are applied by selecting environmentally benign solvents, employing catalytic methods, and utilizing biocatalysis.
The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction. researchgate.net Green solvents are derived from renewable resources, are biodegradable, and have low toxicity. wikipedia.orgneuroquantology.com Water is considered an excellent green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net Other sustainable alternatives to conventional volatile organic compounds (VOCs) include bio-based solvents like ethanol (B145695) and glycerol, supercritical carbon dioxide, and ionic liquids. researchgate.netorientjchem.org
Biocatalysis represents a cornerstone of green chemistry in the synthesis of chiral bicyclo[3.3.1]nonane derivatives. The use of whole-cell systems or isolated enzymes offers high selectivity under mild, aqueous conditions. nih.gov For example, the biotransformation of bicyclo[3.3.1]nonane derivatives using enzymes from vegetables, such as carrot (Daucus carota), has been demonstrated. nih.govvu.lt These plant-based biocatalysts can perform enantioselective hydrolysis of a diacetate precursor to yield optically active monoacetates, showcasing a sustainable and environmentally friendly route to chiral building blocks. vu.lt
| Solvent | Source/Type | Green Chemistry Attributes |
|---|---|---|
| Water | Natural | Abundant, non-toxic, non-flammable, low cost. researchgate.net |
| Ethanol | Bio-based (Renewable) | Biodegradable, low toxicity, derived from fermentation. orientjchem.org |
| Glycerol | Bio-based (Biodiesel byproduct) | Renewable, biodegradable, excellent solvency power. researchgate.net |
| Supercritical CO₂ | Supercritical Fluid | Non-toxic, non-flammable, easily removed and recycled. researchgate.net |
| Ionic Liquids | Synthetic Salts | Low volatility, recyclable, tunable properties. neuroquantology.com |
Reaction Mechanisms and Reactivity of Bicyclo 3.3.1 Nonane 3 Carbonyl Chloride
Mechanistic Investigations of Acyl Chloride Reactions
The characteristic reaction of acyl chlorides, including Bicyclo[3.3.1]nonane-3-carbonyl chloride, is nucleophilic acyl substitution. lscollege.ac.in This class of reactions involves the replacement of the chloride leaving group by a nucleophile. byjus.com The general mechanism and the factors influencing it are crucial to understanding the chemical behavior of this specific compound.
Nucleophilic acyl substitution reactions proceed through a common two-step mechanism known as the addition-elimination mechanism. lscollege.ac.in The process is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon atom. This leads to the formation of a transient tetrahedral intermediate where the original trigonal planar geometry of the carbonyl carbon is converted to a tetrahedral geometry. lscollege.ac.inlibretexts.org
The key steps are as follows:
Nucleophilic Addition: The nucleophile adds to the carbonyl carbon, breaking the π-bond of the carbonyl group. The electrons from the π-bond move to the oxygen atom, forming an alkoxide ion. This results in a tetrahedral intermediate. lscollege.ac.in
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond (carbonyl group), and in the process, the chloride ion is expelled as the leaving group. lscollege.ac.in Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making this step favorable.
This reaction can be influenced by reaction conditions. Under acidic conditions, the carbonyl oxygen can be protonated, which increases the electrophilicity of the carbonyl carbon and activates it towards attack by weaker nucleophiles. lscollege.ac.inbyjus.com In basic conditions, the nucleophile is often deprotonated to increase its nucleophilicity, accelerating the reaction rate. byjus.com
Acyl chlorides are among the most reactive of the carboxylic acid derivatives towards nucleophilic attack. libretexts.org This high reactivity is due to the strong electron-withdrawing inductive effect of the chlorine atom, which polarizes the carbonyl carbon, making it highly electrophilic. libretexts.org
Table 1: General Reactivity of Acyl Derivatives in Nucleophilic Acyl Substitution
| Acyl Derivative | Leaving Group | Relative Reactivity |
|---|---|---|
| Acyl Chloride | Cl⁻ | Highest |
| Acid Anhydride | RCOO⁻ | High |
| Ester | RO⁻ | Moderate |
| Amide | NH₂⁻ | Low |
This table illustrates the general reactivity trend, with acyl chlorides being the most susceptible to nucleophilic attack. libretexts.org
The bicyclo[3.3.1]nonane skeleton is a rigid structure that typically adopts a dual chair-chair conformation, although chair-boat conformations are also possible, particularly when bulky substituents are present. cdnsciencepub.com This rigid framework exerts a significant steric influence on the attached acyl chloride group at the C3 position.
The bulky nature of the bicyclic scaffold can sterically hinder the approach of the nucleophile to the carbonyl carbon. Compared to a simple, unbranched acyl chloride like acetyl chloride, the transition state for the nucleophilic attack on this compound is likely to be more sterically crowded. This steric hindrance can lead to a decrease in the reaction rate. The accessibility of the carbonyl carbon is dictated by the specific conformation of the ring system and the orientation (axial or equatorial) of the carbonyl chloride moiety. The presence of other substituents on the bicyclic frame can further influence this steric environment.
Transannular Interactions and their Mechanistic Implications
A unique feature of the bicyclo[3.3.1]nonane system is the potential for transannular interactions, which are through-space interactions between non-adjacent atoms, most notably between the C3 and C7 positions. oregonstate.edursc.org The proximity of these two carbons in the dual chair conformation is typically around 3.0 to 3.3 Å. cdnsciencepub.comnih.gov
These interactions can have significant mechanistic implications for reactions at the C3 position. In the context of this compound, transannular effects can influence the reactivity in several ways:
Electronic Effects: The C7 position and any substituents it bears can electronically influence the C3 carbonyl group. For example, a hydride or other group at C7 can interact with the developing charge in the transition state of a nucleophilic acyl substitution. A buildup of negative charge on the oxygen of the tetrahedral intermediate could be stabilized or destabilized by through-space interactions with the C7 position.
Conformational Effects: Strong transannular interactions can distort the ideal chair-chair conformation, potentially pushing one of the rings into a boat conformation. cdnsciencepub.com This conformational change would alter the steric environment around the C3-carbonyl group, directly impacting its accessibility to incoming nucleophiles and thus affecting reaction rates and stereoselectivity.
Studies on related bicyclo[3.3.1]nonane systems have demonstrated various transannular reactions, such as hydride shifts between C3 and C7, highlighting the importance of these through-space interactions in the chemistry of this scaffold. oregonstate.edule.ac.uk While direct hydride transfer from C7 to the carbonyl carbon of the acyl chloride is unlikely under typical nucleophilic substitution conditions, the potential for electronic stabilization or destabilization of reaction intermediates and transition states remains a key consideration. nih.gov
Regioselectivity and Stereoselectivity in Reactions Involving the Bicyclo[3.3.1]nonane-3-carbonyl Moiety
The rigid and chiral nature of the bicyclo[3.to in writing the article.
Derivatization and Transformations of Bicyclo 3.3.1 Nonane 3 Carbonyl Chloride
Formation of Esters and Amides
The acyl chloride group is highly susceptible to nucleophilic attack by alcohols and amines, leading to the efficient formation of corresponding esters and amides. This reactivity is a cornerstone of its utility in organic synthesis.
The reaction with alcohols (alcoholysis) proceeds via a nucleophilic acyl substitution mechanism to yield esters. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid byproduct. Similarly, reaction with primary or secondary amines (aminolysis) readily affords the corresponding amides. These reactions are typically high-yielding and can be performed under mild conditions. While specific studies detailing these reactions for Bicyclo[3.3.1]nonane-3-carbonyl chloride are not extensively documented, the synthesis of amide and ester derivatives from related bicyclo[3.3.1]nonane carboxylic acids is a known transformation, suggesting a similar reactivity pattern for the more reactive acyl chloride. nih.govresearchgate.netichem.mdgoogle.com
Table 1: Synthesis of Esters and Amides from this compound
| Reactant | Reagent | Product Type | General Reaction |
| This compound | Alcohol (R-OH) | Ester | Bicyclo[3.3.1]nonane-3-COCl + R-OH → Bicyclo[3.3.1]nonane-3-COOR + HCl |
| This compound | Amine (RNH₂) | Amide | Bicyclo[3.3.1]nonane-3-COCl + RNH₂ → Bicyclo[3.3.1]nonane-3-CONHR + HCl |
| This compound | Diamine (H₂N-R-NH₂) | Diamide | 2 Bicyclo[3.3.1]nonane-3-COCl + H₂N-R-NH₂ → (Bicyclo[3.3.1]nonane-3-CONH)₂-R + 2 HCl |
Reduction Reactions of the Carbonyl Chloride Functionality
The carbonyl chloride group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent. These transformations provide access to other important classes of bicyclo[3.3.1]nonane derivatives.
Complete reduction to the corresponding primary alcohol, (bicyclo[3.3.1]nonan-3-yl)methanol, can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds rapidly and typically provides the alcohol in high yield.
Partial reduction to the aldehyde, bicyclo[3.3.1]nonane-3-carbaldehyde, requires the use of milder or more sterically hindered reducing agents to prevent over-reduction to the alcohol. Common reagents for this transformation include lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or catalytic hydrogenation under specific conditions, such as the Rosenmund reduction. thieme-connect.de While reductions of carbonyl groups on the bicyclo[3.3.1]nonane skeleton have been reported, specific examples starting from the 3-carbonyl chloride are based on these well-established general methodologies for acyl chloride reduction. oregonstate.eduacs.orgsci-hub.se
Table 2: Reduction of this compound
| Starting Material | Reducing Agent | Product | Transformation |
| This compound | Lithium aluminum hydride (LiAlH₄) | (Bicyclo[3.3.1]nonan-3-yl)methanol | Full Reduction |
| This compound | Lithium tri-tert-butoxyaluminum hydride | Bicyclo[3.3.1]nonane-3-carbaldehyde | Partial Reduction |
| This compound | H₂, Pd/BaSO₄ (Rosenmund catalyst) | Bicyclo[3.3.1]nonane-3-carbaldehyde | Partial Reduction |
Carbonyl Coupling and Cross-Coupling Reactions
The electrophilic nature of the acyl chloride allows it to participate in various carbon-carbon bond-forming reactions, significantly expanding the synthetic utility of the bicyclo[3.3.1]nonane scaffold.
Friedel-Crafts Acylation: this compound can act as an acylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), it can react with aromatic compounds (arenes) to form aryl ketones bearing the bicyclo[3.3.1]nonane moiety. savemyexams.comchemistrysteps.comnih.gov This reaction introduces the bulky, three-dimensional bicyclic group onto an aromatic ring.
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions offer potential pathways for derivatization. While less common than with aryl halides, acyl chlorides can undergo palladium-catalyzed reactions. For instance, in a Sonogashira coupling, the acyl chloride could potentially couple with a terminal alkyne, often involving a decarbonylative pathway. wikipedia.orgthieme-connect.comorganic-chemistry.orglibretexts.orgrsc.org Similarly, Suzuki and Stille couplings could theoretically be employed to connect the bicyclo[3.3.1]nonane core to other organic fragments, though these applications for this specific acyl chloride are not widely reported and may require specialized catalytic systems. researchgate.netorganic-chemistry.orgrsc.orgmdpi.com
Table 3: Carbonyl Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
| Friedel-Crafts Acylation | Aromatic Compound (e.g., Benzene) | Lewis Acid (e.g., AlCl₃) | Aryl Bicyclo[3.3.1]non-3-yl ketone |
| Sonogashira Coupling | Terminal Alkyne | Palladium complex / Copper(I) salt | Alkynyl Bicyclo[3.3.1]non-3-yl ketone |
| Suzuki Coupling | Organoboron Compound | Palladium complex / Base | Bicyclo[3.3.1]non-3-yl ketone |
| Stille Coupling | Organotin Compound | Palladium complex | Bicyclo[3.3.1]non-3-yl ketone |
Introduction of Other Functional Groups via C-3 Carbonyl Activation
The high reactivity of the acyl chloride group serves as an entry point for the introduction of a wide array of other functional groups at the C-3 position.
Reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can lead to the formation of ketones or tertiary alcohols. The addition of one equivalent of a less reactive organometallic, like an organocadmium or organocuprate (Gilman reagent), can selectively produce the corresponding ketone. In contrast, the use of two or more equivalents of a Grignard or organolithium reagent typically results in the formation of a tertiary alcohol, as the initially formed ketone is further attacked by the reagent.
Furthermore, the acyl chloride can be converted into other carboxylic acid derivatives. For example, reaction with a carboxylate salt can yield a carboxylic anhydride, while reaction with sodium azide (B81097) can produce an acyl azide, which is a precursor for Curtius rearrangement to form an isocyanate and subsequently an amine.
Table 4: Introduction of Other Functional Groups
| Reagent | Product Functional Group |
| Organocuprate (R₂CuLi) | Ketone |
| Grignard Reagent (R-MgX, 2 equiv.) | Tertiary Alcohol |
| Sodium Azide (NaN₃) | Acyl Azide |
| Carboxylate Salt (R'COO⁻Na⁺) | Carboxylic Anhydride |
Advanced Spectroscopic and Structural Elucidation Techniques for Bicyclo 3.3.1 Nonane 3 Carbonyl Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of "Bicyclo[3.3.1]nonane-3-carbonyl chloride," providing detailed information about the connectivity and spatial arrangement of atoms.
For "this compound," the electron-withdrawing nature of the carbonyl chloride group is anticipated to deshield the adjacent proton (H3), shifting its resonance further downfield compared to the carboxylic acid precursor. The protons on the bicyclic skeleton would likely appear as complex multiplets due to intricate spin-spin coupling interactions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H3 | > 2.6 | Multiplet |
Note: These are predicted values based on the analysis of related compounds.
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. A key feature in the spectrum of "this compound" would be the resonance of the carbonyl carbon. For acyl chlorides, this signal typically appears in the range of 160-180 ppm due to the significant deshielding effect of the adjacent oxygen and chlorine atoms. nih.gov
The carbon atoms of the bicyclic skeleton will resonate in the aliphatic region of the spectrum. Based on data for "Bicyclo[3.3.1]nonane-3-carboxylic acid," the carbon atom at the C3 position is expected to be significantly downfield due to the attachment of the carbonyl chloride group. The other carbons of the bicyclic system will appear at higher fields.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 160 - 180 |
| C3 | > 35 |
Note: These are predicted values based on the analysis of related compounds.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY experiment on "this compound" would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). This would be instrumental in tracing the connectivity of the protons within the two cyclohexane (B81311) rings of the bicyclic system. nih.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of protonated carbons in the bicyclic framework. nih.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection of the carbonyl group to the C3 position of the bicyclic skeleton by observing a correlation between the H3 proton and the carbonyl carbon. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. The molecular formula of "this compound" is C₁₀H₁₅ClO.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A characteristic feature for a compound containing one chlorine atom is the presence of an M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
The fragmentation of bicyclo[3.3.1]nonane derivatives often involves the cleavage of bonds at the bridgehead carbons. aip.org For "this compound," a prominent fragmentation pathway would likely be the loss of the chlorine radical to form a stable acylium ion. Further fragmentation of the bicyclic core could also be observed.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (for ³⁵Cl) | Description |
|---|---|---|
| [M]⁺ | 186 | Molecular Ion |
| [M+2]⁺ | 188 | Isotope Peak (³⁷Cl) |
Infrared (IR) Spectroscopy for Carbonyl Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The most characteristic feature in the IR spectrum of "this compound" is the carbonyl (C=O) stretching vibration. For acyl chlorides, this absorption is typically observed at a high frequency, in the range of 1770-1815 cm⁻¹. acs.org This high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O double bond.
Table 4: Characteristic IR Absorption for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. libretexts.organton-paar.comwikipedia.orgwordpress.com While a crystal structure for "this compound" is not publicly available, studies on related bicyclo[3.3.1]nonane derivatives provide valuable insights into its likely conformation.
The bicyclo[3.3.1]nonane skeleton can exist in several conformations, with the twin-chair, chair-boat, and twin-boat forms being the most common. aip.orgresearchgate.net The twin-chair conformation is generally the most stable. However, the presence of bulky substituents can favor a chair-boat conformation to alleviate steric strain. In the case of "this compound," the carbonyl chloride group at the C3 position is a significant substituent. An X-ray crystallographic analysis would definitively establish the preferred conformation of the bicyclic system in the solid state and the orientation (axial or equatorial) of the carbonyl chloride group.
Applications in Complex Molecule Synthesis and Chemical Biology Research
Bicyclo[3.3.1]nonane Scaffolds as Synthetic Precursors for Natural Products
The bicyclo[3.3.1]nonane core is a key structural component in a variety of biologically active natural products. nih.govvu.lt Synthetic strategies toward these complex molecules often rely on the construction and subsequent functionalization of this bicyclic system. nih.govucl.ac.uk
Polyprenylated acylphloroglucinols (PPAPs) are a class of natural products known for their interesting biological activities and complex chemical structures. uky.edu Many PPAPs feature a bicyclo[3.3.1]nonane-2,4,9-trione core. rsc.org The synthesis of these compounds, such as garsubellin A, often involves the construction of the bicyclo[3.3.1]nonane skeleton through various annulation strategies. nih.govrsc.orgnih.gov For example, one common approach is the reaction of a substituted cyclohexanone (B45756) derivative with malonyl dichloride. rsc.org Another method involves a Michael-aldol annulation of substituted 1,3-cyclohexanediones with enals to create the bicyclic system. ucl.ac.uk While these syntheses build the bicyclo[3.3.1]nonane core, the use of pre-functionalized bicyclo[3.3.1]nonane-3-carbonyl chloride as a starting material is not a commonly cited strategy in the available research.
The bicyclo[3.3.1]nonane ring system is a recurring motif in a diverse range of natural products, including alkaloids and terpenoids. nih.gov For instance, the neuroprotective alkaloid huperzine A and the sesquiterpene upial both contain this structural framework. nih.govvu.lt The synthesis of such complex natural products often involves intricate strategies to assemble the bicyclic core. nih.gov Chiral building blocks derived from bicyclo[3.3.1]nonanes have been utilized in the enantiodivergent synthesis of piperidin-3-ol, a key intermediate for alkaloids like (-)-cassine and (+)-spectaline. rsc.org Similarly, azabicyclo[3.3.1]nonane derivatives serve as precursors for indolizidine alkaloids. However, the specific use of this compound in the construction of these alkaloid and terpenoid scaffolds is not explicitly detailed in the provided search results.
Design and Synthesis of Novel Bicyclo[3.3.1]nonane-based Scaffolds
The unique three-dimensional structure of the bicyclo[3.3.1]nonane system makes it an attractive template for the design of novel molecular scaffolds in medicinal chemistry and materials science. ucl.ac.uk Researchers have developed various methods to synthesize functionalized bicyclo[3.3.1]nonane derivatives. For instance, a one-pot Michael-aldol annulation has been developed to produce a variety of polysubstituted bicyclo[3.3.1]nonane derivatives. ucl.ac.uk Another approach involves the thiol-mediated ring opening and intramolecular rearrangement of epoxyketones to yield densely functionalized bicyclo[3.3.1]non-3-en-2-ones. nih.gov These novel scaffolds, enriched in sp³-hybridized carbons, occupy new regions of chemical space and are of interest for their potential biological activities. ucl.ac.uknih.gov
Exploration in Supramolecular Chemistry and Molecular Recognition
The rigid and well-defined geometry of the bicyclo[3.3.1]nonane scaffold makes it a valuable component in the field of supramolecular chemistry. lu.selu.se Its V-shaped structure can be exploited to create host-guest systems and to direct the self-assembly of molecules into larger, ordered structures. vu.ltlu.se For example, chiral C2-symmetric synthons based on the bicyclo[3.3.1]nonane framework have been designed to form tubular structures through hydrogen bonding. vu.lt The enantiomerically pure bicyclo[3.3.1]nonan-2,6-dione is a useful synthon for creating molecules that can self-assemble into helical or cyclic associates. vu.lt These systems are used to study molecular recognition and non-covalent interactions. lu.selu.sevu.lt
Development of Chiral Catalysts and Ligands Incorporating the Bicyclo[3.3.1]nonane Motif
The chirality and conformational rigidity of the bicyclo[3.3.1]nonane skeleton have led to its use in the development of chiral ligands and catalysts for asymmetric synthesis. nih.govlmaleidykla.lt Chiral ionic liquids derived from bicyclo[3.3.1]nonane have been synthesized and used as catalysts in asymmetric Michael addition reactions, inducing enantioselectivity in the products. lmaleidykla.lt The ability to introduce substituents in a well-defined spatial arrangement on the bicyclic framework is crucial for creating effective chiral environments for catalysis. ucl.ac.uk
Retrosynthetic Analysis Strategies for Bicyclo 3.3.1 Nonane 3 Carbonyl Chloride
Disconnection Approaches for the Bicyclo[3.3.1]nonane Skeleton
The bicyclo[3.3.1]nonane core is a bridged bicyclic system composed of two fused six-membered rings, typically in a stable chair-chair conformation. Its synthesis is a key challenge, and several disconnection strategies have been developed. These approaches often involve the formation of one of the rings onto a pre-existing carbocycle.
A prevalent strategy involves a tandem Michael-Aldol reaction . nih.govacs.orgrsc.orgucl.ac.uk Retrosynthetically, this translates to disconnecting the bicyclic system across two carbon-carbon bonds, revealing a substituted cyclohexanone (B45756) and an α,β-unsaturated aldehyde or ketone. For a C-3 functionalized target, the disconnection would logically lead to a cyclohexanone derivative and a propenal equivalent that would ultimately form the second ring and incorporate the C-3 substituent.
Another powerful approach is through intramolecular cyclization . This can involve various bond-forming reactions, such as intramolecular alkylation or aldol (B89426) condensation. nih.govtechnion.ac.ild-nb.info In a retrosynthetic sense, a key C-C bond of one of the rings is disconnected, revealing a functionalized monocyclic precursor, typically a cyclooctene (B146475) or a substituted cyclohexane (B81311) with a reactive side chain. For instance, a disconnection of the C1-C8 bond might lead to a cyclooctenyl derivative poised for transannular cyclization. researchgate.net
The Effenburger-type cyclization offers another disconnection pathway, particularly for constructing bicyclo[3.3.1]nonane-dione systems. rsc.org Retrosynthetically, this involves the disconnection of two bonds to reveal a cyclohexene (B86901) enol ether and a malonyl dichloride equivalent. Subsequent modification of the resulting dione (B5365651) would be necessary to achieve the target substitution pattern.
Finally, transannular radical cyclization of a suitably substituted cyclooctene derivative represents a modern approach. researchgate.net The retrosynthetic disconnection here involves cleaving a C-C bond formed in the radical cyclization, leading back to a monocyclic cyclooctene precursor.
A summary of these primary disconnection approaches is presented in the table below.
| Disconnection Strategy | Precursor Type(s) | Key Reaction (Forward Sense) |
| Tandem Michael-Aldol | Substituted cyclohexanone and an α,β-unsaturated carbonyl | Michael addition followed by intramolecular aldol condensation |
| Intramolecular Cyclization | Substituted cyclohexane with a reactive side chain | Intramolecular alkylation or aldol condensation |
| Effenburger-type Cyclization | Cyclohexene enol ether and malonyl dichloride equivalent | [4+2] Cycloaddition-type reaction |
| Transannular Radical Cyclization | Functionalized cyclooctene | Radical-mediated ring closure |
Functional Group Interconversions (FGI) Relevant to the Carbonyl Chloride
The carbonyl chloride functional group is a reactive acylating agent and is typically introduced late in a synthetic sequence from a more stable precursor, most commonly a carboxylic acid. This transformation is a standard functional group interconversion (FGI).
The primary retrosynthetic disconnection for the carbonyl chloride is therefore:
Bicyclo[3.3.1]nonane-3-carbonyl chloride <= Bicyclo[3.3.1]nonane-3-carboxylic acid
The forward reaction, the conversion of the carboxylic acid to the acyl chloride, can be achieved using several common reagents. The choice of reagent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.
| Reagent | Byproducts | Conditions |
| Thionyl chloride (SOCl₂) | SO₂(g), HCl(g) | Neat or in an inert solvent (e.g., DCM, toluene), often with a catalytic amount of DMF. |
| Oxalyl chloride ((COCl)₂) | CO(g), CO₂(g), HCl(g) | Inert solvent (e.g., DCM), often with a catalytic amount of DMF. Milder than SOCl₂. |
| Phosphorus pentachloride (PCl₅) | POCl₃, HCl(g) | Neat or in an inert solvent. |
| Phosphorus trichloride (B1173362) (PCl₃) | H₃PO₃ | Neat or in an inert solvent. |
These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, providing the target carbonyl chloride in generally high yields.
Strategic Disconnections and Synthetic Equivalents for the C-3 Position
One direct approach involves the retrosynthetic disconnection of the bicyclo[3.3.1]nonane-3-carboxylic acid to a suitable precursor. A logical disconnection would be to reveal a nucleophilic bicyclo[3.3.1]nonane intermediate and an electrophilic one-carbon synthon that can be converted to a carboxyl group.
A more practical approach is to incorporate the C-3 functionality during the construction of the bicyclic skeleton. For example, in a tandem Michael-Aldol approach, the α,β-unsaturated carbonyl component could bear a group that can be later converted to a carboxylic acid.
Key synthetic equivalents for the carboxyl group at the C-3 position are crucial in this planning. A nitrile group (-CN) is an excellent synthetic equivalent for a carboxylic acid, as it can be introduced via nucleophilic substitution and subsequently hydrolyzed under acidic or basic conditions. Therefore, a retrosynthetic step could be:
Bicyclo[3.3.1]nonane-3-carboxylic acid <= Bicyclo[3.3.1]nonane-3-carbonitrile
Another strategy involves the oxidation of a primary alcohol at the C-3 position. This alcohol could be introduced, for example, by the reduction of a corresponding ester or aldehyde group that was incorporated during the ring-forming reactions.
Bicyclo[3.3.1]nonane-3-carboxylic acid <= Bicyclo[3.3.1]nonane-3-methanol
Furthermore, the C-3 position can be functionalized starting from a ketone at this position (bicyclo[3.3.1]nonan-3-one). The ketone could be converted to the target carboxylic acid through various multi-step sequences, for example, via a Wittig reaction to introduce an exocyclic double bond followed by oxidative cleavage.
The table below summarizes some strategic disconnections and the corresponding synthetic equivalents for the carboxyl group at the C-3 position.
| Precursor Functional Group at C-3 | Synthetic Equivalent For | Key Transformation (Forward Sense) |
| -CN (Nitrile) | -COOH (Carboxylic acid) | Hydrolysis |
| -CH₂OH (Primary alcohol) | -COOH (Carboxylic acid) | Oxidation |
| =O (Ketone) | -COOH (Carboxylic acid) | Wittig olefination followed by oxidative cleavage |
| -COOR (Ester) | -COOH (Carboxylic acid) | Hydrolysis |
By combining these strategies—disconnection of the bicyclic skeleton, functional group interconversion for the carbonyl chloride, and strategic introduction of the C-3 functionality using appropriate synthetic equivalents—a comprehensive retrosynthetic plan for this compound can be formulated.
Future Research Directions and Emerging Trends
Innovations in Asymmetric Synthesis of Bicyclo[3.3.1]nonane-3-carbonyl chloride
The biological activity of molecules containing the bicyclo[3.3.1]nonane core is often highly dependent on their stereochemistry. Consequently, the development of efficient asymmetric syntheses to access enantiomerically pure forms of this compound is a significant area of ongoing research. Since the carbonyl chloride is readily prepared from the corresponding carboxylic acid, innovations have primarily focused on the enantioselective synthesis of bicyclo[3.3.1]nonane-3-carboxylic acid and its precursors.
Recent advancements have moved beyond classical resolution techniques towards more elegant and atom-economical catalytic asymmetric methods. Organocatalysis has emerged as a powerful tool for the stereocontrolled construction of complex molecular architectures, including the bicyclo[3.3.1]nonane skeleton. researchgate.net Chiral phosphoric acids, for instance, have been successfully employed in desymmetrizing Michael cyclizations to produce bicyclo[3.3.1]nonanes with high enantioselectivity. rsc.org These reactions create multiple stereocenters in a single step, offering a streamlined route to chiral bicyclic structures that can be further elaborated to the target carbonyl chloride.
Another promising avenue is the use of chiral Lewis acid catalysts in key bond-forming reactions that establish the bicyclic framework. cdnsciencepub.com For example, enantioselective intramolecular aldol (B89426) reactions or Michael additions catalyzed by chiral metal complexes can set the stereochemistry of the bicyclo[3.3.1]nonane core early in the synthetic sequence. researchgate.net The resulting chiral ketones or aldehydes can then be converted to the corresponding carboxylic acid and subsequently to the carbonyl chloride.
Future innovations will likely focus on the development of novel catalytic systems with even higher efficiency and selectivity. The exploration of biocatalysis, using enzymes to perform key stereoselective transformations, could also provide environmentally friendly and highly specific routes to chiral bicyclo[3.3.1]nonane precursors.
Table 1: Emerging Asymmetric Synthetic Strategies
| Catalytic Approach | Key Transformation | Advantages |
|---|---|---|
| Organocatalysis | Asymmetric Michael Addition, Aldol Cyclization | Metal-free, mild reaction conditions, high enantioselectivity. |
| Chiral Lewis Acid Catalysis | Enantioselective Intramolecular Cyclizations | High turnover numbers, potential for diverse ligand scaffolds. |
Application of Flow Chemistry and Continuous Processes in Synthesis
The conversion of carboxylic acids to acyl chlorides is well-suited for flow chemistry. google.com In a typical setup, a solution of the carboxylic acid and the chlorinating agent are pumped through separate channels and mixed at a T-junction before entering a heated reactor coil. The short residence time within the reactor minimizes the potential for side reactions and decomposition of the often-sensitive acyl chloride product. The continuous nature of the process also allows for the on-demand generation of the acyl chloride, which can be directly telescoped into a subsequent reaction without the need for isolation and purification. This is particularly advantageous for reactive species like this compound.
Future research in this area will likely focus on the development of integrated, multi-step flow syntheses that start from simple precursors and deliver highly functionalized bicyclo[3.3.1]nonane derivatives. The use of packed-bed reactors containing immobilized reagents or catalysts could further enhance the efficiency and sustainability of these processes. The precise control over reaction parameters afforded by flow chemistry also opens up opportunities to explore novel reaction conditions that may not be accessible in batch, potentially leading to new synthetic methodologies for this class of compounds.
Mechanistic Studies of Novel Transformations
A deeper understanding of the reactivity of this compound is crucial for the development of new synthetic applications. While the reactions of acyl chlorides are generally well-understood, the rigid and sterically demanding nature of the bicyclo[3.3.1]nonane scaffold can lead to unique reactivity and stereochemical outcomes. oregonstate.edu
Mechanistic studies involving this compound could explore several frontiers. For instance, detailed kinetic and computational studies of its reactions with various nucleophiles could provide insights into the influence of the bicyclic framework on transition state geometries and activation energies. The unique conformational properties of the bicyclo[3.3.1]nonane system, which can exist in chair-chair, boat-chair, or twist-boat conformations, may play a significant role in directing the stereochemical course of reactions at the 3-position. acs.org
Furthermore, the carbonyl chloride functionality can be a precursor to other reactive intermediates, such as ketenes, upon treatment with a non-nucleophilic base. The intramolecular reactions of such ketenes derived from the bicyclo[3.3.1]nonane scaffold could lead to novel and complex polycyclic structures. Mechanistic investigations of these transformations, for example through isotopic labeling studies and the trapping of intermediates, would be highly valuable.
Computational chemistry will undoubtedly play a pivotal role in these mechanistic explorations. Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict product distributions, and rationalize observed stereoselectivities, providing a powerful complement to experimental studies.
Design of Bicyclo[3.3.1]nonane-based Molecular Probes and Tools
The rigid and well-defined three-dimensional structure of the bicyclo[3.3.1]nonane scaffold makes it an attractive building block for the design of molecular probes and tools for chemical biology and materials science. lu.se The reactive carbonyl chloride group provides a convenient handle for attaching this scaffold to other molecular entities, such as fluorophores, affinity tags, or pharmacophores.
One emerging trend is the use of bicyclo[3.3.1]nonane derivatives as scaffolds for the development of novel biological inhibitors. researchgate.net By appending different functional groups to the bicyclic core via the carbonyl chloride, libraries of compounds can be rapidly synthesized and screened for activity against various biological targets. The conformational rigidity of the scaffold helps to pre-organize the appended functionalities in a defined spatial arrangement, which can lead to high-affinity binding to proteins or other biomolecules.
In the realm of materials science, the V-shape of the bicyclo[3.3.1]nonane framework has been exploited in the design of "molecular tweezers" and other supramolecular architectures. The carbonyl chloride can be used to introduce recognition elements or polymerizable groups onto the scaffold, enabling the construction of complex, self-assembling systems.
Future research will likely see the development of more sophisticated molecular probes based on this scaffold. For example, the incorporation of environmentally sensitive fluorophores could lead to the creation of fluorescent sensors for specific analytes. Moreover, the principles of bioorthogonal chemistry could be applied, where the carbonyl chloride is used to attach the bicyclo[3.3.1]nonane scaffold to biomolecules in living systems, enabling their visualization and study in a native environment. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Bicyclo[3.3.1]nonane-3-carboxylic acid |
| Thionyl chloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
